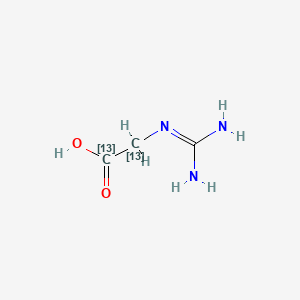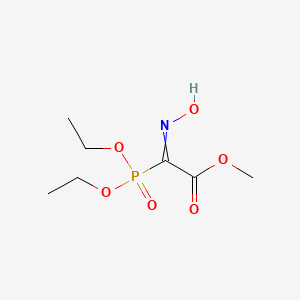
3-Ethylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylquinolin-8-amine is a heterocyclic aromatic amine with a quinoline backbone. The compound is characterized by an ethyl group at the third position and an amino group at the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids such as stannic chloride or indium (III) chloride . The reaction conditions typically involve aerobic conditions and can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs classical synthesis protocols such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller methods . These methods involve the use of various catalysts and reaction conditions to achieve high yields and purity of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Ethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.
Biology: The compound is used in the study of biological processes and as a ligand in biochemical assays.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Ethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may exert its effects by binding to DNA, inhibiting enzyme activity, or modulating receptor functions . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Quinolin-8-amine: Similar to 3-Ethylquinolin-8-amine but lacks the ethyl group at the third position.
Quinoxalines: Isomerically related compounds with a 1,4-diazine structure.
Other Quinoline Derivatives: Compounds such as 2-Phenylquinoline and 4-Methylquinoline share structural similarities with this compound.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amino group on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and can lead to distinct pharmacological properties .
Propriétés
IUPAC Name |
3-ethylquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-6-9-4-3-5-10(12)11(9)13-7-8/h3-7H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRHJAPIMKGTHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)


![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)



![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
